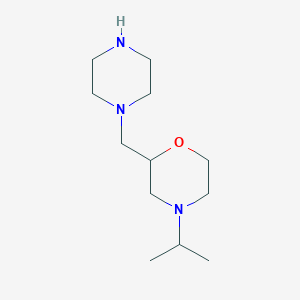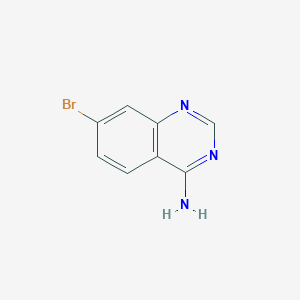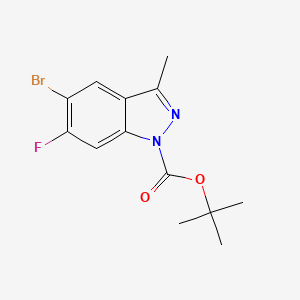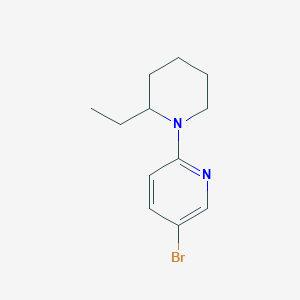
2-(Piperazin-1-ylmethyl)-4-(propan-2-yl)morpholin
Übersicht
Beschreibung
2-(Piperazin-1-ylmethyl)-4-(propan-2-yl)morpholine (PMPM) is a synthetic organic compound with a molecular formula of C9H19N3O. PMPM is an amorphous, white, odorless powder. It is soluble in water and most organic solvents. PMPM has a variety of applications in scientific research, including as a biochemical reagent, a laboratory tool, and as a pharmaceutical intermediate.
Wissenschaftliche Forschungsanwendungen
Organische Synthese
2-(Piperazin-1-ylmethyl)-4-(propan-2-yl)morpholin: wird in der organischen Synthese verwendet, insbesondere bei der katalysatorfreien Synthese von substituierten Carbamaten . Diese umweltfreundliche Technik ist von Bedeutung für die Synthese einer großen Bandbreite an N-Pyridin-2-yl- oder N-Chinolin-2-yl-substituierten Carbamaten, die wertvolle Zwischenprodukte in der pharmazeutischen und agrochemischen Industrie darstellen.
Umweltchemie
Schließlich könnte die Verbindung auch Anwendungen in der Umweltchemie haben, insbesondere bei der Entwicklung von Protokollen der grünen Chemie. Ihre Rolle in katalytisch freien Reaktionen unterstreicht ihr Potenzial, die Umweltbelastung zu reduzieren.
Wirkmechanismus
2-(Piperazin-1-ylmethyl)-4-(propan-2-yl)morpholine binds to a variety of biological targets, including enzymes, receptors, and transporters. 2-(Piperazin-1-ylmethyl)-4-(propan-2-yl)morpholine can bind to these targets in a variety of ways, including covalent binding, non-covalent binding, and electrostatic interactions. 2-(Piperazin-1-ylmethyl)-4-(propan-2-yl)morpholine can also bind to these targets in a reversible or irreversible manner.
Biochemical and Physiological Effects
2-(Piperazin-1-ylmethyl)-4-(propan-2-yl)morpholine has a variety of biochemical and physiological effects. 2-(Piperazin-1-ylmethyl)-4-(propan-2-yl)morpholine can inhibit the activity of enzymes, such as proteases, phosphatases, and kinases. 2-(Piperazin-1-ylmethyl)-4-(propan-2-yl)morpholine can also bind to and activate receptors, such as G-protein coupled receptors and ion channels. Additionally, 2-(Piperazin-1-ylmethyl)-4-(propan-2-yl)morpholine can modulate the activity of transporters, such as the sodium-potassium ATPase.
Vorteile Und Einschränkungen Für Laborexperimente
2-(Piperazin-1-ylmethyl)-4-(propan-2-yl)morpholine has a number of advantages and limitations when used in laboratory experiments. 2-(Piperazin-1-ylmethyl)-4-(propan-2-yl)morpholine is relatively stable and can be stored for long periods of time without significant degradation. Additionally, 2-(Piperazin-1-ylmethyl)-4-(propan-2-yl)morpholine is relatively easy to synthesize and is readily available. However, 2-(Piperazin-1-ylmethyl)-4-(propan-2-yl)morpholine is not very soluble in water and can be difficult to dissolve in organic solvents. Additionally, 2-(Piperazin-1-ylmethyl)-4-(propan-2-yl)morpholine can be toxic to cells and should be used with caution in laboratory experiments.
Zukünftige Richtungen
The potential future directions for 2-(Piperazin-1-ylmethyl)-4-(propan-2-yl)morpholine are numerous. 2-(Piperazin-1-ylmethyl)-4-(propan-2-yl)morpholine could be used to develop new drugs or chemicals that can bind to and activate or inhibit various biological targets. Additionally, 2-(Piperazin-1-ylmethyl)-4-(propan-2-yl)morpholine could be used to further study the mechanisms of action of existing drugs or chemicals. 2-(Piperazin-1-ylmethyl)-4-(propan-2-yl)morpholine could also be used to develop new methods for synthesizing drugs or chemicals. Finally, 2-(Piperazin-1-ylmethyl)-4-(propan-2-yl)morpholine could be used to study the effects of drugs or chemicals on the body at a cellular or molecular level.
Eigenschaften
IUPAC Name |
2-(piperazin-1-ylmethyl)-4-propan-2-ylmorpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25N3O/c1-11(2)15-7-8-16-12(10-15)9-14-5-3-13-4-6-14/h11-13H,3-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALTPGGUBKWRYOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCOC(C1)CN2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1088710-28-4 | |
| Record name | 2-(piperazin-1-ylmethyl)-4-(propan-2-yl)morpholine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[4-(4-Amino-6-chloro-1,3,5-triazin-2-YL)-1-piperazinyl]-1-ethanol](/img/structure/B1527810.png)
![2-[Benzyl(methyl)amino]-N'-hydroxybenzenecarboximidamide](/img/structure/B1527811.png)


![6-Bromobenzo[d]thiazole-2-carboxylic acid](/img/structure/B1527817.png)


![2-[(4-Benzyl-1-piperazinyl)methyl]-4-fluoroaniline](/img/structure/B1527820.png)





![2-[(2-Amino-5-fluorobenzyl)(ethyl)amino]-1-ethanol](/img/structure/B1527828.png)
